molecular formula C9H10N2O B132491 4-Phenyl-2-imidazolidinone CAS No. 27129-49-3

4-Phenyl-2-imidazolidinone

Cat. No. B132491
CAS RN: 27129-49-3
M. Wt: 162.19 g/mol
InChI Key: HFKIYIBJKBDTBZ-UHFFFAOYSA-N
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Description

4-Phenyl-2-imidazolidinone is a chemical compound that is part of the imidazolidinone class, which is significant in organic synthesis and medicinal chemistry. This compound and its derivatives have been studied for various applications, including their potential as prodrugs, cytotoxic agents, and antipsychotic agents due to their structural motifs and pharmacophoric properties .

Synthesis Analysis

The synthesis of 4-imidazolidinones can be achieved through different methods. One approach involves the hydrolysis of imidazolidinyl peptides, which can be derived from acetone and dipeptides, to form 4-imidazolidinones as potential prodrug forms for the α-aminoamide moiety in peptides . Another method includes the synthesis of 4-imidazolidinones from diamides and ethynyl benziodoxolones via double Michael addition, showcasing the versatility of hypervalent alkynyl iodine compounds in the formation of these heterocycles .

Molecular Structure Analysis

The molecular structure of 4-phenyl-2-imidazolidinone derivatives has been analyzed through various techniques, including X-ray crystallography. The crystal structure of a sterically congested 4-phenyl-2-imidazolidinone derivative revealed the conformation of the substituents and the occurrence of intermolecular π-π and CH-π interactions, which are crucial for the stability and reactivity of these compounds . Similarly, the crystal structure of 5-phenyl-2-thioxo-4-imidazolidinone provided insights into the orientation of the phenyl ring and the formation of hydrogen bonds in the solid state .

Chemical Reactions Analysis

4-Phenyl-2-imidazolidinone and its derivatives participate in various chemical reactions. For instance, the hydrolysis kinetics of imidazolidinyl peptides to form 4-imidazolidinones have been studied, showing complete hydrolysis in a specific pH range and temperature, with the stability of the derivatives being influenced by the steric properties of the C-terminal amino acid residue . Additionally, the reactivity of 4-imidazolidinones in the formation of imidazo[1,2-a]pyridin-2-one derivatives under microwave irradiation has been demonstrated, indicating the potential for creating diverse heterocyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-phenyl-2-imidazolidinone derivatives are influenced by their molecular structure. These compounds exhibit varying degrees of lipophilicity and base strength, which are important for their potential as drug delivery systems . The planarity of the imidazolidinone ring and the presence of specific substituents, such as the sulfonylimidazolidinone motif, have been found to be crucial for their cytotoxic activity against various cancer cell lines . The stereochemistry at the 4-position of these compounds is also a key factor in determining their biological activities .

Scientific Research Applications

Cytotoxicity and Cancer Research

4-Phenyl-2-imidazolidinone and its derivatives have been extensively studied for their cytotoxic properties and potential applications in cancer research. For instance, the importance of the sulfonylimidazolidinone motif in these compounds for their cytotoxic activity has been highlighted. The planarity of the imidazolidinone ring, especially in the sulfonylurea moiety, appears crucial for their activity against various cancer cell lines, including lung, colon, ovarian, leukemic, and adenocarcinoma cells (Kim, Lee, Kim, & Jung, 2003).

Role in Antineoplastic Agents

The role of the imidazolidinone motif in antineoplastic 4-phenyl-1-arylsulfonylimidazolidinones has been evaluated, with findings suggesting that this motif contributes significantly to their cytotoxicity. The structure-activity relationship indicates that the imidazolidinone ring plays an essential role beyond mere conformational contributions, making it a critical structural motif in these compounds (Jung, Park, Lee, & Whang, 2001).

Enzyme Inhibition

Research has also explored the potential of arenesulfonyl-2-imidazolidinones as inhibitors of carbonic anhydrase, a key enzyme in pH regulation. These compounds have shown micromolar inhibition constants against human isoforms of the enzyme, suggesting their efficacy as enzyme inhibitors (Abdel-Aziz, El-Azab, Ekinci, Şentürk, & Supuran, 2015).

Antibacterial and Antifungal Activities

A series of new 5-imino-4-thioxo-2-imidazolidinone derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. Many of these compounds exhibited significant activities against various microbial strains, highlighting their potential in antimicrobial applications (Ammar et al., 2016).

Stereochemical Requirements in Cytotoxicity

Studies on the stereochemical requirements at the 4-position of 4-phenyl-1-arylsulfonylimidazolidinones for cytotoxicity have been conducted. The findings suggest that the phenyl moiety without substituents directly attached to the imidazolidinone ring is an essential pharmacophore for cytotoxic activity (Jung, Kwak, Kim, Lee, & Lee, 2000).

Crystal Structure Analysis

The crystal structure of variants such as 5-phenyl-2-thioxo-4-imidazolidinone has been determined, providing insights into their molecular configuration and interactions. This research helps in understanding the structural basis for their biological activity (Ogawa, Kitoh, Ichitani, Kuwae, Hanai, & Kunimoto, 2007).

properties

IUPAC Name

4-phenylimidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10N2O/c12-9-10-6-8(11-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFKIYIBJKBDTBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00314119
Record name 4-PHENYL-2-IMIDAZOLIDINONE
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Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenyl-2-imidazolidinone

CAS RN

27129-49-3
Record name 4-Phenyl-2-imidazolidinone
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Record name 27129-49-3
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Record name 4-PHENYL-2-IMIDAZOLIDINONE
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Record name 4-phenylimidazolidin-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
72
Citations
M Hundertmark, C Hess, J Röhrich… - Drug Testing and …, 2023 - Wiley Online Library
… isomer 4-phenyl-2-imidazolidinone which has only been proven in animal samples so far. … the observed cmax was the last sampling point for 4-phenyl-2-imidazolidinone in case of …
AAM Abdel-Aziz, AS El-Azab, D Ekinci… - Journal of Enzyme …, 2015 - Taylor & Francis
… Trying to overcome the serious side effects of sulofenur, several cyclic diarenesulfonylurea such as 4-phenyl-2-imidazolidinoneCitation23–26, arylidenehydantoin have been …
Number of citations: 46 www.tandfonline.com
TH Kim, NG Lee, JN Kim - Bulletin of the Korean Chemical Society, 2001 - koreascience.kr
Cyclic ureas and thioureas have recently gained much interest as protease inhibitors of human immunodeficiency virus (HIV). 1 In addition, they have also found use as chiral auxiliaries …
Number of citations: 5 koreascience.kr
ENM Ho, DKK Leung, GNW Leung, TSM Wan… - Analytica chimica …, 2009 - Elsevier
… 1-(2-mercaptoethyl)-4-phenyl-2-imidazolidinone (I) and 4-phenyl-2-imidazolidinone (II) as … to the presence of aminorex, rexamino and 4-phenyl-2-imidazolidinone (II) in their urine and …
Number of citations: 41 www.sciencedirect.com
E Nicolas, KC Russell, VJ Hruby - The Journal of Organic …, 1993 - ACS Publications
… Melnyk et al.13 have described the use of (4fi,5S)-l,5dimethyl-4-phenyl-2-imidazolidinone as a chiral auxiliary for the synthesis of 3-phenylbutyric acid. In this case, a good enantiomeric …
Number of citations: 238 pubs.acs.org
NP van Leest, KM van Vliet, B de Bruin - Chem, 2020 - cell.com
… The authors demonstrated the synthetic utility of the developed protocol by facile synthesis of (S)-4-phenyl2-imidazolidinone (74% yield, 99.6% ee) and (R)-4-phenyl-2-imidazolidinone (…
Number of citations: 1 www.cell.com
N Kise, T Ueda, K Kumada, Y Terao… - The Journal of Organic …, 2000 - ACS Publications
… (4R,5S)-1-(3-Arylpropanoyl)-3,4-dimethyl-5-phenyl-2-imidazolidinones 3 were obtained similarly from commercially available (4S,5R)-1,5-dimethyl-4-phenyl-2-imidazolidinone. The …
Number of citations: 60 pubs.acs.org
WD Wulff - Organometallics, 1998 - ACS Publications
… for asymmetric synthesis can be generated in one step from alkoxy or acetoxy Fischer carbene complexes and the commercial chiral auxiliary 1,5-dimethyl-4-phenyl-2-imidazolidinone. …
Number of citations: 106 pubs.acs.org
C Li, MH Lee, AC Sartorelli - Journal of Medicinal Chemistry, 1979 - ACS Publications
… l-(2-Hydroxyethyl)-4-phenyl-2-imidazolidinone (7). A solution of 6 (1.02 g, 5 mmol) in CH3OH (80 mL) and AcOH (2 mL) was hydrogenated in a Parr pressure apparatus at 50 psi using …
Number of citations: 13 pubs.acs.org
PS van Heerden, BCB Bezuidenhoudt, D Ferreira - Tetrahedron, 1997 - Elsevier
… The (+)- 9 and (-)-1,5-dimethyl-4-phenyl-2-imidazolidinone 10 chiral auxiliaries were prepared according to the Close fusion method.[11] All other chemicals were used as purchased. …
Number of citations: 23 www.sciencedirect.com

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